

UKH-1114: A Technical Guide for Researchers

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Compound of Interest

Compound Name: UKH-1114

Cat. No.: B15616964

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Abstract

UKH-1114 is a potent and selective agonist for the sigma 2 receptor ($\sigma 2R$), which has been identified as transmembrane protein 97 (TMEM97).[1][2] Emerging research has highlighted its significant potential in the treatment of neuropathic pain.[1][3][4] This document provides a comprehensive technical overview of **UKH-1114**, including its mechanism of action, pharmacological data, and detailed experimental protocols for in vivo assessment. It is intended to serve as a resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

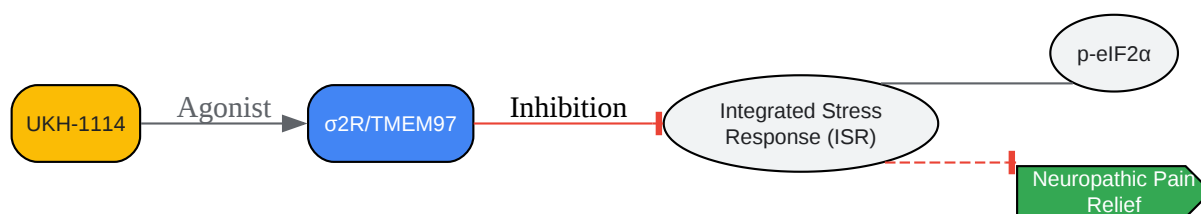
Neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. Current therapeutic options are often limited by inadequate efficacy and undesirable side effects.[1] The sigma 2 receptor ($\sigma 2R$)/transmembrane protein 97 (TMEM97) has emerged as a novel and promising target for the development of new analgesics.[5][6][7][8] **UKH-1114** is a synthetic compound that acts as a potent agonist at this receptor, demonstrating robust and long-lasting anti-allodynic effects in preclinical models of neuropathic pain.[1][9]

Mechanism of Action

UKH-1114 exerts its pharmacological effects through the activation of the $\sigma 2R$ /TMEM97. Its analgesic properties are specifically mediated by its agonist activity at this receptor. Evidence for this mechanism is provided by the complete blockade of its antinociceptive effects by the

selective σ 2R/TMEM97 antagonist, SAS-0132.[1] While the precise downstream signaling cascade following σ 2R/TMEM97 activation is an active area of investigation, recent studies suggest the involvement of the Integrated Stress Response (ISR).[5][6] Activation of σ 2R/TMEM97 by its ligands may lead to the inhibition of the ISR, a key cellular signaling pathway implicated in neuropathic pain.[6][7]

Signaling Pathway Diagram



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Caption: Proposed signaling pathway of **UKH-1114**.

Pharmacological Data

Binding Affinity and Selectivity

UKH-1114 exhibits high affinity for the σ 2R/TMEM97 with a K_i value of approximately 46 nM.[1] [2] It demonstrates significant selectivity over the sigma 1 receptor (σ 1R) and a panel of other receptors and channels.[1]

Target	Ki (nM)	Selectivity vs. σ 2R/TMEM97
σ 2R/TMEM97	~46	-
σ 1R	>1300	~28-fold
55 other targets	Negligible affinity	>200-fold

Table 1: Binding affinity and selectivity of UKH-1114. Data sourced from Sahn JJ, et al. ACS Chem Neurosci. 2017.[1]

In Vivo Efficacy

In a mouse model of neuropathic pain (spared nerve injury), systemically administered **UKH-1114** produces a profound and long-lasting reversal of mechanical hypersensitivity.

Compound	Dose (mg/kg, IV)	Peak Effect	Duration of Action
UKH-1114	10	Equivalent to Gabapentin	48 hours
Gabapentin	100	-	4-6 hours

Table 2: In vivo efficacy of UKH-1114 in the spared nerve injury (SNI) mouse model. Data sourced from Sahn JJ, et al. ACS Chem Neurosci. 2017.[1]

Experimental Protocols

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This surgical procedure is used to induce persistent neuropathic pain in rodents.

Materials:

- Anesthetic (e.g., isoflurane)
- Surgical scissors and forceps
- Suture material (e.g., 5-0 silk)
- Adult male C57BL/6 mice

Procedure:

- Anesthetize the mouse using isoflurane.
- Make a small incision in the skin of the lateral surface of the left thigh.
- Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
- Isolate and ligate the common peroneal and tibial nerves with a suture.
- Make a small cut distal to the ligation to remove a 2-4 mm section of the nerves.
- Ensure the sural nerve remains intact.
- Close the muscle and skin layers with sutures.
- Allow the animals to recover for a period of 7 days before behavioral testing.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a mechanical stimulus.

Materials:

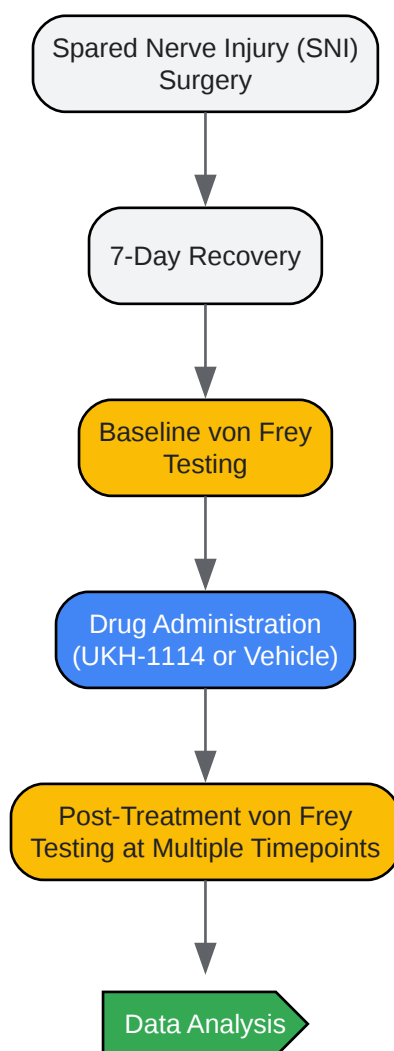
- von Frey filaments of varying forces
- Elevated mesh platform

- Testing chambers

Procedure:

- Acclimatize the mice to the testing chambers on the elevated mesh platform for at least 30 minutes.
- Apply von Frey filaments to the plantar surface of the hind paw in ascending order of force.
- A positive response is recorded as a sharp withdrawal of the paw.
- The 50% withdrawal threshold is calculated using the up-down method.

Experimental Workflow Diagram



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